Gefitinib Morpholine N-oxide-d3
Description
Gefitinib Morpholine N-oxide-d3 is a deuterated derivative of a key metabolite of gefitinib, a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used in non-small cell lung cancer therapy. Gefitinib undergoes extensive hepatic metabolism, primarily via CYP3A4-mediated oxidation of its morpholine ring and propoxy side chain, generating metabolites such as O-desmethylgefitinib, gefitinib morpholine N-oxide, and others . The morpholine N-oxide derivative specifically arises from oxidative degradation of the morpholine ring, a process critical to gefitinib’s metabolic clearance . The deuterated form (d3) is often utilized in pharmacokinetic studies as an internal standard to enhance analytical precision in mass spectrometry-based assays .
Structural features of gefitinib’s morpholine ring contribute to its metabolic susceptibility. The ring’s oxygen atom and alkoxy substituent facilitate CYP3A4-mediated oxidation, leading to ring-opening or partial removal . This metabolic pathway is shared with other morpholine-containing drugs, though gefitinib’s unique substitution pattern (propoxy-morpholine side chain) influences its rate and extent of biotransformation .
Properties
Molecular Formula |
C₂₂H₂₁D₃ClFN₄O₄ |
|---|---|
Molecular Weight |
465.92 |
Synonyms |
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxido-4-morpholinyl)propoxy]-4-quinazolinamine-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Morpholine-containing compounds exhibit distinct metabolic profiles due to structural variations and enzyme specificity. Below is a comparative analysis of gefitinib morpholine N-oxide-d3 with structurally or metabolically analogous compounds:
Table 1: Comparative Metabolic Profiles of Morpholine-Containing Compounds
Key Research Findings
Morpholine Ring Stability and Enzyme Specificity
- Gefitinib’s morpholine ring is more prone to oxidative degradation than A-74273’s, likely due to steric and electronic effects of the propoxy side chain . Both compounds rely on CYP3A4, but A-74273’s metabolism in humans parallels preclinical species, simplifying translational studies .
- Timolol’s morpholine ring undergoes hydrolytic cleavage and oxidation, producing pharmacologically active thiadiazole derivatives, unlike gefitinib’s inert metabolites .
Impact of Deuterium Substitution Deuterium in this compound reduces metabolic lability, enhancing its utility as a stable isotopic tracer in mass spectrometry . This contrasts with non-deuterated A-74273 metabolites, which are rapidly cleared .
Structural Analogues: Morpholine vs. Piperidine
- Morpholine’s reduced basicity (pKa ~5.2) compared to piperidine (pKa ~11.1) enhances solubility and brain exposure in drugs like gefitinib, though it increases susceptibility to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
